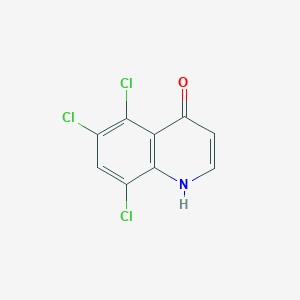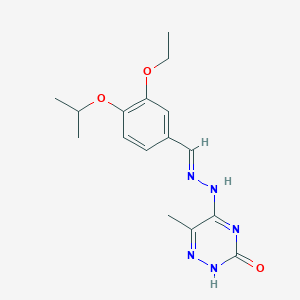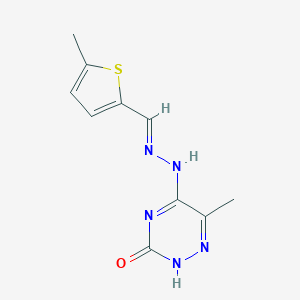
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzimidazole ring, a pyrrole ring, and an oxolane ring. It has attracted the attention of researchers due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These effects make it a potential candidate for the treatment of inflammatory and tumor-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a useful tool for studying the biological effects of these enzymes and pathways. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one. One direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Another direction is the study of its mechanism of action and its effects on various signaling pathways in cells. Additionally, further research could be done on the synthesis and purification methods for this compound to make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-(chloromethyl)oxolane with 1H-benzimidazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 3-oxo-3,4-dihydro-2H-pyrrole-1-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
|---|---|
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H18N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-2,5-6,10H,3-4,7-9,17H2,(H,18,19) |
Clé InChI |
DZKKMQVJNPNRFL-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)

![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)


![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)